molecular formula C20H19FN2O3 B5775392 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No. B5775392
M. Wt: 354.4 g/mol
InChI Key: XFYKHQVOQIYDTM-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound used in scientific research to selectively activate or inhibit neuronal activity in vivo and in vitro.

Mechanism of Action

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide works by selectively activating or inhibiting specific neurons in the brain through the use of designer drugs. The designer drugs are specific to the 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide receptor and do not interact with other receptors in the brain. This allows for precise and selective manipulation of neuronal activity.
Biochemical and Physiological Effects:
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide technology has been shown to have minimal off-target effects and can be used to selectively manipulate neuronal activity in specific regions of the brain. This technology has been used to study the effects of neuronal activity on behavior, cognition, and emotion.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide technology in laboratory experiments include its selectivity, precision, and minimal off-target effects. However, limitations include the need for specialized equipment and expertise, as well as the potential for unintended consequences if not used properly.

Future Directions

For 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide technology include the development of new designer drugs that can selectively activate or inhibit different types of neurons in the brain. This technology may also be used to develop new therapies for neurological disorders, such as Parkinson's disease and epilepsy. Additionally, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide technology may be used to study the neural circuits involved in complex behaviors, such as decision-making and social interaction.

Synthesis Methods

The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide involves several steps, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-fluoro-4-methylaniline to form the corresponding amide. The final step involves the reaction of the amide with 3-(2-bromoethyl)-1H-indole to form the desired 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide compound.

Scientific Research Applications

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide technology has revolutionized the field of neuroscience by allowing researchers to selectively manipulate neuronal activity in vivo and in vitro. This technology has been used to study a wide range of neurological disorders, including Parkinson's disease, schizophrenia, and epilepsy. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide technology has also been used to study the neural circuits involved in addiction, anxiety, and depression.

properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-12-7-8-16(10-19(12)21)22-20(24)15-5-4-6-17(9-15)25-11-18-13(2)23-26-14(18)3/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYKHQVOQIYDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide

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